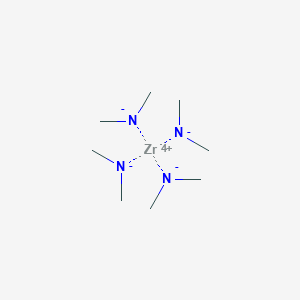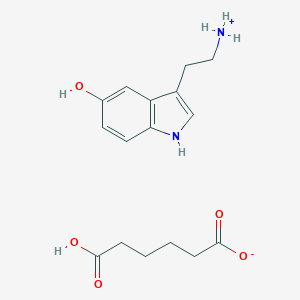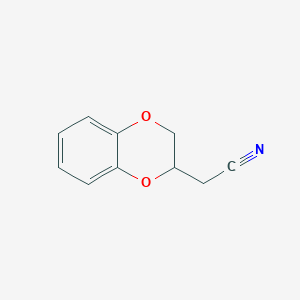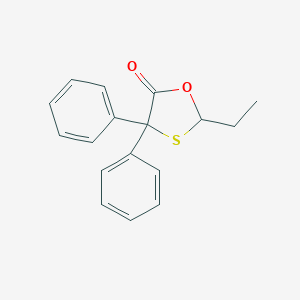
3-Bromo-5-ethoxypyridine
概述
描述
3-Bromo-5-ethoxypyridine is an organic compound with the chemical formula C7H8BrNO. It is a colorless liquid with a distinctive smell. This compound is a derivative of pyridine, where the bromine atom is substituted at the third position and an ethoxy group is substituted at the fifth position .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-ethoxypyridine is typically carried out through chemical synthesis. One common method involves the reaction of 3-bromopyridine with ethanol in the presence of a basic catalyst. The reaction is conducted at an appropriate temperature to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for higher yield and purity. The crude product is often purified using techniques such as silica chromatography, where the desired product is eluted with a mixture of ethyl acetate and hexanes .
化学反应分析
Types of Reactions: 3-Bromo-5-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Condensation Reactions: It can undergo condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
科学研究应用
3-Bromo-5-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 3-Bromo-5-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
3-Bromo-5-methoxypyridine: This compound has a methoxy group instead of an ethoxy group at the fifth position.
3-Bromo-5-chloropyridine: This compound has a chlorine atom instead of an ethoxy group at the fifth position.
Uniqueness: 3-Bromo-5-ethoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMRYNAZSTXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485198 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-17-8 | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-bromo-5-ethoxypyridine be used as a starting material to synthesize other pyridine derivatives?
A1: Yes, this compound serves as a valuable precursor for synthesizing more complex pyridine derivatives. For instance, it can be reacted with ammonia to yield 3-amino-5-ethoxypyridine, which can be further acetylated to produce 3-acetylamino-5-ethoxypyridine [].
Q2: How does the presence of the ethoxy group in this compound influence its reactivity with strong bases?
A2: The ethoxy group significantly impacts the reactivity of this compound with strong bases. Studies using potassium amide in liquid ammonia demonstrate that the reaction proceeds through the formation of 3,4-pyridyne-N-oxide as an intermediate []. This suggests that the ethoxy group, despite its electron-donating nature, does not completely hinder the formation of hetaryne intermediates.
Q3: How does the reactivity of this compound with nucleophiles compare to other halogenated pyridines?
A3: The reactivity of this compound with nucleophiles like thiophenoxide is influenced by both the bromine atom and the ethoxy group. Research indicates that in reactions with this compound and potassium tert-butoxide in the presence of thiophenoxide, the major products are ethoxy(phenylthio)pyridines, likely formed via ethoxy-3,4-didehydropyridines []. This suggests that the ethoxy group plays a directing role in the addition of the nucleophile to the pyridine ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


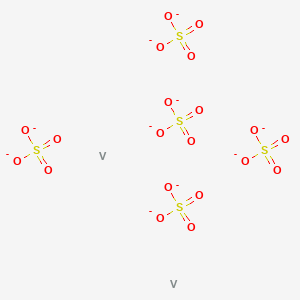
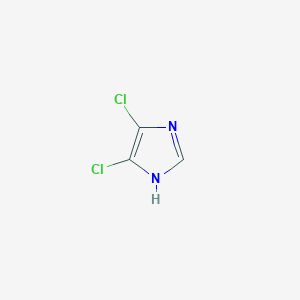

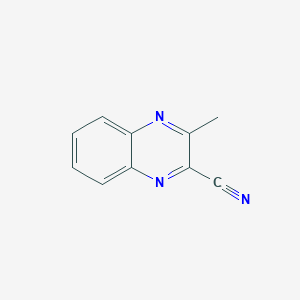
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)

